molecular formula C22H24N2O2 B5743022 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide

Cat. No.: B5743022
M. Wt: 348.4 g/mol
InChI Key: QXZPRRAVOSYJAN-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds known for their wide range of biological and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of phosphorus trichloride (PCl3) in chlorobenzene at elevated temperatures (130-135°C) to facilitate the formation of the benzoxazole ring . The intermediate product is then coupled with 4-sulphobenzenediazonium chloride and reduced with sodium dithionate in water at pH 8-9 to yield the final compound .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide stands out due to its unique combination of photophysical properties and biological activities. Its ability to act as a fluorescent probe while exhibiting antimicrobial and potential therapeutic effects makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)26-22/h4-5,8-9,11-14,16H,1-3,6-7,10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZPRRAVOSYJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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